4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
Overview
Description
4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a piperazine ring, a methylpyrimidine moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride.
Piperazine Derivatization: The 3-fluorobenzoyl chloride is then reacted with piperazine to yield 4-(3-fluorobenzoyl)piperazine.
Pyrimidine Ring Formation: The next step involves the reaction of 4-(3-fluorobenzoyl)piperazine with 2-chloro-6-methylpyrimidine under basic conditions to form the desired pyrimidine derivative.
Morpholine Addition: Finally, the pyrimidine derivative is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
- 4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone
- (E)-({4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene
Uniqueness
4-{4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group enhances its binding affinity to certain targets, while the piperazine and pyrimidine moieties contribute to its overall stability and versatility in chemical reactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-15-13-18(23-20(22-15)26-9-11-28-12-10-26)24-5-7-25(8-6-24)19(27)16-3-2-4-17(21)14-16/h2-4,13-14H,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZNFOIDXJVFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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